molecular formula C15H22OSi B14434127 Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane CAS No. 75072-62-7

Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane

Cat. No.: B14434127
CAS No.: 75072-62-7
M. Wt: 246.42 g/mol
InChI Key: OLPAHORPJCMKEH-UHFFFAOYSA-N
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Description

Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane is a chemical compound with a unique structure that includes a trimethylsilyl group attached to a phenylhexa-1,2-dien-3-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane typically involves the reaction of a phenylhexa-1,2-dien-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

Ph-C=C=C-CH(OH)-CH=CH2+Me3SiClPh-C=C=C-CH(O-SiMe3)-CH=CH2+HCl\text{Ph-C=C=C-CH(OH)-CH=CH}_2 + \text{Me}_3\text{SiCl} \rightarrow \text{Ph-C=C=C-CH(O-SiMe}_3\text{)-CH=CH}_2 + \text{HCl} Ph-C=C=C-CH(OH)-CH=CH2​+Me3​SiCl→Ph-C=C=C-CH(O-SiMe3​)-CH=CH2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane or silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane has several applications in scientific research:

    Biology: Potential use in the development of bioactive molecules and as a precursor for biologically active silanes.

    Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane involves its ability to act as a silylating agent. The trimethylsilyl group can protect reactive hydroxyl groups, allowing for selective reactions to occur. The compound can also participate in various organic transformations, facilitating the formation of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar in structure but with an acetylene group instead of the phenylhexa-1,2-dien-3-yloxy moiety.

    Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but lacks the hexa-1,2-dien-3-yloxy structure.

Uniqueness

Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane is unique due to its combination of a trimethylsilyl group with a phenylhexa-1,2-dien-3-yloxy moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

75072-62-7

Molecular Formula

C15H22OSi

Molecular Weight

246.42 g/mol

InChI

InChI=1S/C15H22OSi/c1-5-9-15(16-17(2,3)4)13-12-14-10-7-6-8-11-14/h6-8,10-12H,5,9H2,1-4H3

InChI Key

OLPAHORPJCMKEH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C=CC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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